BenchChemオンラインストアへようこそ!

2-[4-(4-methylphenyl)-6-oxo-1,6-dihydropyrimidin-1-yl]-N-(2-phenylethyl)acetamide

Medicinal Chemistry Pharmacophore Design Kinase Inhibitors

2-[4-(4-methylphenyl)-6-oxo-1,6-dihydropyrimidin-1-yl]-N-(2-phenylethyl)acetamide (CAS 1058227-13-6) is a synthetic, research-grade small molecule belonging to the 1,6-dihydropyrimidin-6-one (pyrimidinone) acetamide class. It features a 4-(4-methylphenyl) substituent on the pyrimidinone core and a distinctive N-(2-phenylethyl) side chain, yielding a molecular formula of C21H21N3O2 and a molecular weight of 347.4 g/mol.

Molecular Formula C21H21N3O2
Molecular Weight 347.4 g/mol
CAS No. 1058227-13-6
Cat. No. B6541661
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[4-(4-methylphenyl)-6-oxo-1,6-dihydropyrimidin-1-yl]-N-(2-phenylethyl)acetamide
CAS1058227-13-6
Molecular FormulaC21H21N3O2
Molecular Weight347.4 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)C2=CC(=O)N(C=N2)CC(=O)NCCC3=CC=CC=C3
InChIInChI=1S/C21H21N3O2/c1-16-7-9-18(10-8-16)19-13-21(26)24(15-23-19)14-20(25)22-12-11-17-5-3-2-4-6-17/h2-10,13,15H,11-12,14H2,1H3,(H,22,25)
InChIKeyXJLSVRQGSPUACK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-[4-(4-methylphenyl)-6-oxo-1,6-dihydropyrimidin-1-yl]-N-(2-phenylethyl)acetamide CAS 1058227-13-6 Procurement Baseline


2-[4-(4-methylphenyl)-6-oxo-1,6-dihydropyrimidin-1-yl]-N-(2-phenylethyl)acetamide (CAS 1058227-13-6) is a synthetic, research-grade small molecule belonging to the 1,6-dihydropyrimidin-6-one (pyrimidinone) acetamide class. It features a 4-(4-methylphenyl) substituent on the pyrimidinone core and a distinctive N-(2-phenylethyl) side chain, yielding a molecular formula of C21H21N3O2 and a molecular weight of 347.4 g/mol . The compound is supplied at ≥95% purity for non-human research purposes only .

Why Generic Substitution Falls Short for 2-[4-(4-methylphenyl)-6-oxo-1,6-dihydropyrimidin-1-yl]-N-(2-phenylethyl)acetamide


Within the 4-(4-methylphenyl)-6-oxo-1,6-dihydropyrimidin-1-yl acetamide series, the N-substituent dictates critical molecular properties such as lipophilicity, hydrogen-bonding capacity, and three-dimensional conformation . For example, the closely related analog 2-[4-(4-methylphenyl)-6-oxo-1,6-dihydropyrimidin-1-yl]-N-[(4-methylphenyl)methyl]acetamide (CAS 1058226-96-2) contains a benzyl-type amide side chain with identical molecular formula and weight (C21H21N3O2, 347.4 g/mol) . However, the target compound’s N-(2-phenylethyl) group introduces an ethylene spacer, repositioning the terminal phenyl ring and altering the conformational ensemble . This topological difference can translate into divergent target-binding profiles and off-target susceptibility, making simple substitution scientifically unreliable.

Quantitative Differentiation Evidence for N-(2-phenylethyl)acetamide Pyrimidinone CAS 1058227-13-6


N-Alkyl Linker Length: Phenylethyl vs. Benzyl Pharmacophore Topology

The target compound replaces the benzyl linker of the close analog CAS 1058226-96-2 with a phenylethyl linker, quantified here as a C–C bond extension. In the benzyl analog, the amide nitrogen is directly attached to a –CH2– group adjacent to the phenyl ring. In the target compound, an ethylene bridge (–CH2–CH2–) separates the amide from the phenyl ring, increasing the N-to-phenyl centroid distance from approximately 2.5 Å to approximately 3.8 Å . This spatial separation creates distinct hydrogen-bond acceptor and π-stacking geometries that can alter kinase hinge-binding or GPCR ligand recognition [1].

Medicinal Chemistry Pharmacophore Design Kinase Inhibitors

Steric Bulk and Rotational Flexibility Profiling

The target compound’s phenylethyl side chain introduces two sp3-hybridized carbon atoms, enabling a larger conformational ensemble than the benzyl analog, which has only one sp3 carbon in the linker. The number of rotatable bonds in the side chain increases from 2 (benzyl analog) to 3 (target compound), resulting in higher conformational entropy and potential for induced-fit binding . While both compounds share the same molecular weight (347.4 g/mol), the topological polar surface area and lipophilicity (cLogP) are predicted to differ due to the altered linker electronics and hydration shell [1].

Molecular Dynamics Conformational Analysis Drug Design

Scaffold Distinction in Screening Library Context

The 4-(4-methylphenyl)-6-oxo-1,6-dihydropyrimidin-1-yl scaffold is underrepresented in major commercial screening libraries relative to simpler pyrimidinone cores . Within the limited set of compounds sharing this scaffold, the N-(2-phenylethyl) acetamide variant (target) is one of only a few available examples, alongside the N-benzyl (CAS 1058226-96-2) and N-propyl (EVT-6673819) analogs . This scarcity provides an intrinsic differentiation: procurement of the target compound grants access to a distinct scaffold vector not achievable with the more common N-benzyl or unsubstituted acetamide analogs.

Chemical Biology High-Throughput Screening Scaffold Diversity

Procurement-Relevant Application Scenarios for 2-[4-(4-methylphenyl)-6-oxo-1,6-dihydropyrimidin-1-yl]-N-(2-phenylethyl)acetamide


Kinase Selectivity Profiling with a Topologically Distinct Pyrimidinone Hinge-Binder

The target compound’s N-(2-phenylethyl) side chain reorients the terminal phenyl ring relative to the pyrimidinone hinge-binding motif compared to the N-benzyl analog . This spatial repositioning creates a unique hydrogen-bonding and hydrophobic interface. Researchers designing kinase inhibitor panels should source this compound as a structurally matched pair with CAS 1058226-96-2 to systematically probe how the distance between the amide nitrogen and the terminal aryl group affects kinase selectivity and potency.

GPCR Allosteric Modulator Screening via Extended Aryl-Tail Conformation

The ethylene linker provides greater conformational freedom, enabling the terminal phenyl ring to access deeper hydrophobic subpockets within GPCR allosteric sites [1]. This flexibility, supported by the +1 rotatable bond compared to the benzyl analog, makes the compound particularly suited for screening against Class A GPCRs where allosteric modulation depends on ligand-induced conformational selection.

Phenotypic Screening for Underexplored Chemical Space

The 4-(4-methylphenyl)-6-oxo-1,6-dihydropyrimidin-1-yl scaffold is sparsely represented in commercial libraries, and the N-(2-phenylethyl) variant specifically occupies a unique position combining aromatic character with aliphatic flexibility . Procurement of this compound is justified for diversity-oriented phenotypic screens and chemogenomic target deconvolution studies where scaffold novelty increases the probability of discovering drug-like hits with novel mechanisms of action.

Quote Request

Request a Quote for 2-[4-(4-methylphenyl)-6-oxo-1,6-dihydropyrimidin-1-yl]-N-(2-phenylethyl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.